4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
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Overview
Description
4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a chiral compound known for its application in asymmetric catalysis. This compound is particularly notable for its role in enantioselective photoredox reactions, where it serves as a catalyst to facilitate the formation of chiral products under visible light conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with (S)-4-benzyl-4,5-dihydrooxazole. The process often employs a chiral nickel complex as a catalyst to ensure the enantioselectivity of the product. The reaction conditions generally include the use of visible light to promote the photoredox reaction, which initiates single electron transfer and subsequent radical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, light intensity, and catalyst concentration to achieve high yields and enantioselectivity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan primarily undergoes photoredox reactions. These reactions involve the transfer of electrons under the influence of light, leading to the formation of radical intermediates.
Common Reagents and Conditions
The common reagents used in these reactions include α,β-unsaturated carbonyl compounds and tertiary or secondary α-silylamines. The reactions are typically carried out under visible light conditions, with the chiral nickel complex acting as a catalyst .
Major Products Formed
The major products formed from these reactions are chiral γ-amino carboxylic acid derivatives and γ-lactams. These products are obtained with good to excellent enantioselectivities, ranging from 80% to 99% .
Scientific Research Applications
4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several scientific research applications:
Biology: The chiral products formed using this compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound’s ability to produce chiral intermediates makes it valuable in the development of drugs that require specific enantiomers for efficacy.
Industry: It can be used in the production of fine chemicals and materials that require precise chiral control.
Mechanism of Action
The mechanism of action of 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its role as a chiral catalyst in photoredox reactions. The compound facilitates single electron transfer under visible light, creating radical intermediates. These intermediates then undergo further transformations within the chiral environment provided by the catalyst, leading to the formation of enantioselective products .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: This compound is similar in structure but uses a different chiral center, leading to different enantioselective outcomes.
Dibenzofuran: A simpler compound that forms the core structure of 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan.
Uniqueness
The uniqueness of this compound lies in its ability to provide a well-organized chiral environment for photoredox reactions, leading to high enantioselectivity. This makes it particularly valuable in the synthesis of chiral compounds, which are essential in various scientific and industrial applications .
Properties
IUPAC Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O3/c1-3-9-21(10-4-1)17-23-19-35-31(33-23)27-15-7-13-25-26-14-8-16-28(30(26)37-29(25)27)32-34-24(20-36-32)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQCKRUNPVGRM-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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